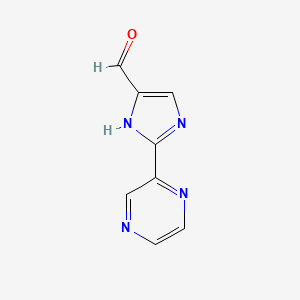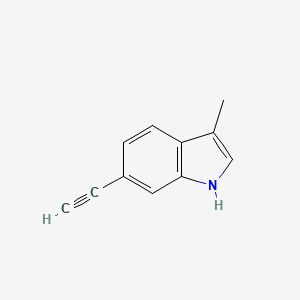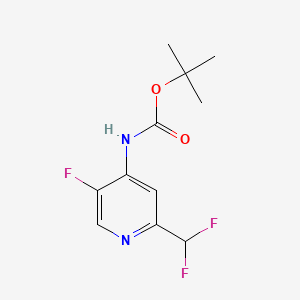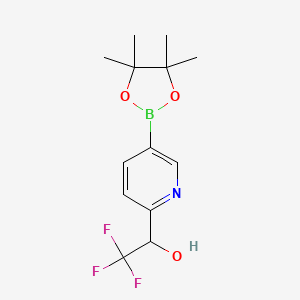
Diethyl (4-Bromo-2-methoxyphenyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (4-Bromo-2-methoxyphenyl)phosphonate is an organophosphorus compound with the molecular formula C11H16BrO4P. It is characterized by the presence of a bromine atom, a methoxy group, and a phosphonate ester group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (4-Bromo-2-methoxyphenyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a phosphite reacts with an alkyl halide under heat to form the phosphonate ester . Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-phosphorus bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The reactions are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (4-Bromo-2-methoxyphenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phosphonate group can be oxidized to phosphonic acid derivatives or reduced to phosphine oxides.
Coupling Reactions: It participates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phosphonates, while coupling reactions can produce complex organophosphorus compounds .
Aplicaciones Científicas De Investigación
Diethyl (4-Bromo-2-methoxyphenyl)phosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Diethyl (4-Bromo-2-methoxyphenyl)phosphonate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The phosphonate group can mimic phosphate esters, allowing it to interfere with phosphate-dependent processes .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (4-Bromophenyl)phosphonate: Lacks the methoxy group, which can affect its reactivity and applications.
Diethyl (4-Methoxyphenyl)phosphonate: Lacks the bromine atom, leading to different substitution patterns and reactivity.
Diethyl (4-Bromobutyl)phosphonate: Contains a butyl group instead of a methoxy group, altering its physical and chemical properties.
Uniqueness
Diethyl (4-Bromo-2-methoxyphenyl)phosphonate is unique due to the combination of the bromine atom and methoxy group on the benzene ring, which provides distinct reactivity and potential for diverse applications in synthesis and research .
Propiedades
Fórmula molecular |
C11H16BrO4P |
|---|---|
Peso molecular |
323.12 g/mol |
Nombre IUPAC |
4-bromo-1-diethoxyphosphoryl-2-methoxybenzene |
InChI |
InChI=1S/C11H16BrO4P/c1-4-15-17(13,16-5-2)11-7-6-9(12)8-10(11)14-3/h6-8H,4-5H2,1-3H3 |
Clave InChI |
KKFCUIJMZVXOAR-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=C(C=C(C=C1)Br)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








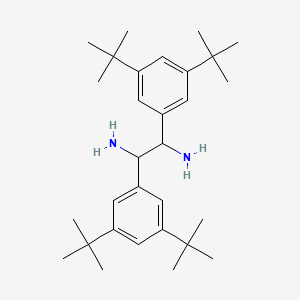
![5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689527.png)
